molecular formula C15H8Cl3N3OS B2809602 2,5-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392242-05-6

2,5-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2809602
M. Wt: 384.66
InChI Key: NQUNYJWPRYBZEO-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and agriculture. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of triazol-3-yl-Δ2-1,3,4-thiadiazolines and unsymmetrical 2,5-disubstituted 1,3,4-thiadiazoles has been explored, offering routes to derivatives with potential biological activities (Moss & Taylor, 1982).
  • Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have been synthesized and shown to possess nematocidal activity, highlighting their potential as agricultural chemicals (Liu et al., 2022).
  • Research into the synthesis of benzamide derivatives has led to the discovery of compounds with anticancer activity, indicating the therapeutic potential of these molecules (Tiwari et al., 2017).

Physicochemical Studies

  • The effect of solvent polarizability on the keto/enol equilibrium of 1,3,4-thiadiazole derivatives has been investigated, offering insights into their reactivity and stability under various conditions (Matwijczuk et al., 2017).

Antiviral and Antimicrobial Properties

  • Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has been reported, with some derivatives displaying antiviral activity, suggesting their potential as antiviral agents (Chen et al., 2010).
  • The antimicrobial activities of thiadiazolobenzamide derivatives and their metal complexes have been explored, indicating a possible avenue for the development of new antimicrobial agents (Adhami et al., 2012).

Novel Syntheses and Chemical Transformations

  • A straightforward synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for novel heterocyclic compounds with insecticidal activity has been reported, demonstrating the potential of these compounds in pest control applications (Mohamed et al., 2020).

properties

IUPAC Name

2,5-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3N3OS/c16-9-3-1-8(2-4-9)14-20-21-15(23-14)19-13(22)11-7-10(17)5-6-12(11)18/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUNYJWPRYBZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

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